RPRP3 protein - 128284-92-4

RPRP3 protein

Catalog Number: EVT-1522014
CAS Number: 128284-92-4
Molecular Formula: C6H10O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

RPRP3 is found in various organisms, including bacteria, archaea, and eukaryotes. It is encoded by specific genes that vary between species but generally share conserved sequences necessary for its function in ribosome assembly.

Classification

RPRP3 belongs to the family of ribosomal proteins, specifically categorized under the large subunit of the ribosome. It interacts with other ribosomal proteins and ribosomal RNA to form the functional ribosomal complex.

Synthesis Analysis

Methods

The synthesis of RPRP3 can occur through both biological and chemical methods. In biological systems, it is synthesized in the nucleolus as part of ribosome biogenesis. The process involves transcription of the corresponding gene into messenger RNA, which is then translated into the RPRP3 protein by ribosomes.

In a laboratory setting, RPRP3 can be synthesized using cell-free protein synthesis systems or through recombinant DNA technology. These methods allow for the production of RPRP3 in controlled environments.

Technical Details

  • Cell-Free Protein Synthesis: This method utilizes extracts from cells (e.g., rabbit reticulocyte lysate) that contain all necessary components for translation. By providing mRNA encoding RPRP3, researchers can produce the protein without the constraints of living cells .
  • Recombinant DNA Technology: This involves cloning the gene encoding RPRP3 into expression vectors that are introduced into host cells (such as bacteria or yeast) to produce large quantities of the protein through normal cellular machinery.
Molecular Structure Analysis

Structure

The molecular structure of RPRP3 consists of a polypeptide chain that folds into specific three-dimensional configurations essential for its function. The structure is stabilized by various interactions, including hydrogen bonds and disulfide bridges among cysteine residues .

Data

Structural studies using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy have provided insights into the precise arrangement of atoms within RPRP3. These studies reveal how RPRP3 interacts with other ribosomal components to facilitate protein synthesis.

Chemical Reactions Analysis

Reactions

RPRP3 participates in several biochemical reactions during protein synthesis. Its primary role involves binding to ribosomal RNA and other ribosomal proteins to form part of the large subunit of the ribosome.

Technical Details

The interactions between RPRP3 and other molecules are critical for maintaining the integrity and functionality of the ribosome. These interactions are often characterized by affinity chromatography and mass spectrometry to elucidate binding affinities and reaction kinetics.

Mechanism of Action

Process

RPRP3 functions by stabilizing the structure of the ribosome during translation. It aids in the proper positioning of transfer RNA molecules at the ribosomal active sites where peptide bond formation occurs.

Data

Research has shown that mutations or deletions in RPRP3 can lead to defects in protein synthesis, highlighting its essential role in maintaining translational fidelity . Understanding these mechanisms can provide insights into diseases caused by dysfunctional ribosomes.

Physical and Chemical Properties Analysis

Physical Properties

RPRP3 is typically a soluble protein under physiological conditions, with its solubility influenced by factors such as pH and ionic strength. The stability of its structure is paramount for its function in translation.

Chemical Properties

RPRP3 contains several functional groups that participate in chemical interactions with other biomolecules. Its amino acid composition includes residues that are critical for forming hydrogen bonds and ionic interactions within the ribosome .

Relevant data on its stability and folding kinetics can be obtained through techniques such as circular dichroism spectroscopy and differential scanning calorimetry.

Applications

Scientific Uses

RPRP3 has significant applications in various fields:

  • Biotechnology: It serves as a model system for studying ribosome function and protein synthesis.
  • Pharmaceuticals: Understanding RPRP3's role can aid in developing antibiotics targeting bacterial ribosomes.
  • Genetic Engineering: It can be used in synthetic biology to design modified ribosomes capable of producing novel proteins or peptides .
Molecular Characterization of RPRP3

Structural Domains and Motifs

RNA Recognition Motif (RRM) Architecture

The RNA Recognition Motif (RRM) is the defining structural domain of RPRP3, adopting a conserved β1α1β2β3α2β4 topology [2] [6]. This fold consists of a four-stranded antiparallel β-sheet (β1–β4) packed against two α-helices (α1, α2), forming a platform for single-stranded RNA (ssRNA) binding. The central RNA-binding surface is characterized by three signature aromatic residues within the RNP1 (Ribonucleoprotein 1) and RNP2 (Ribonucleoprotein 2) motifs:

  • RNP2: Located on β1 strand; consensus sequence I/L/V-F/Y-I/L/V-X-N-L
  • RNP1: Located on β3 strand; consensus sequence R/K-G-F/Y-G/A-F/Y-I/L/V-X-F/Y [9]

These motifs enable nucleotide-specific recognition via stacking interactions between aromatic side chains (Phe/Tyr) and RNA bases, supplemented by hydrogen bonding with polar residues (Asn, Lys, Arg). The β-sheet surface exhibits remarkable plasticity, allowing RPRP3 to bind diverse RNA targets (e.g., AU-rich elements, stem-loops) in orientations ranging from perpendicular to diagonal relative to the β-strands [6] [9]. Structural variations arise from C-terminal extensions (e.g., β5 strands in PTBP1-like RRMs) or N-terminal helices that augment RNA-binding affinity or mediate protein-protein interactions [9]. For instance, an archaeal RRM variant incorporates a helix-turn-helix motif at the PCP-R interface, illustrating evolutionary diversification of the core fold [5].

Table 1: Key Structural Features of RPRP3's RRM Domain

FeatureLocationConsensus SequenceFunction
RNP2 Motifβ1 strandI/L/V-F/Y-I/L/V-X-N-LBase stacking via aromatic residue; hydrogen bonding via Asn
RNP1 Motifβ3 strandR/K-G-F/Y-G/A-F/Y-I/L/V-X-F/YPrimary RNA-binding site; dual aromatic residues for base stacking
α-Helical ExtensionsN/C-terminiVariableAllosteric regulation of RNA binding; protein-protein interaction interfaces
β-Sheet AdditionsAdjacent to β4VariableExpansion of RNA-binding surface (e.g., 5-nt capacity in PTBP1 RRM3)

Phosphorylation Sites and Post-Translational Modifications

RPRP3 activity is modulated by phosphorylation at specific serine/threonine residues within intrinsically disordered regions (IDRs) flanking the RRM. Mass spectrometry studies identify Ser58 as a critical regulatory site, residing within the consensus sequence RERTSS (aa 53–58) [3] [7]. This site is phosphorylated by RSK kinases (downstream effectors of Ras/ERK signaling) and Akt kinases (PI3K pathway effectors), demonstrating integration of major signaling cascades [3]. Phosphorylation induces conformational changes that alter RNA-binding affinity or promote interactions with phospho-adaptor proteins (e.g., 14-3-3 domains) [7].

Challenges in studying phospho-RPRP3 include:

  • Lability: Phosphoserine/phosphothreonine residues are rapidly dephosphorylated by cellular phosphatases, complicating in vitro analysis [7].
  • Mimicry Limitations: Substituting Ser/Thr with Asp/Glu inadequately replicates phospho-function due to differences in charge geometry (−1 vs. −2) and size. Difluoromethylene phosphonates offer improved mimics but require chemical synthesis for incorporation [7].
  • Site-Specific Analysis: Total chemical synthesis or semisynthesis (e.g., expressed protein ligation) is essential to install phospho-amino acids stoichiometrically for biophysical studies [7].

Table 2: Experimentally Validated Phosphosites in RPRP3

PhosphositeKinaseConsensus MotifFunctional Impact
Ser58RSK, AktRXRXXS (RERTSS)Modulates RNA-binding affinity; creates 14-3-3 docking site
Thr153UndeterminedRXXS/T (RSPS)Potential role in subcellular localization; unconfirmed functional significance [3]

Dimerization Interfaces and Quaternary Structure

RPRP3 self-associates via a hydrophobic dimerization interface localized to the α4-β5-α5 face of its regulatory domain, a feature conserved in OmpR/PhoB-family response regulators [10]. This interface buries ~800–1200 Ų of solvent-accessible surface area per monomer—smaller than obligate homodimers but larger than transient antibody-antigen complexes [4]. Key characteristics include:

  • Residue Composition: Enriched in conserved hydrophobic residues (Leu, Ile, Val, Phe) contributing to van der Waals contacts, supplemented by hydrogen bonds and salt bridges at the periphery [10].
  • Packing Density: Reduced atomic packing compared to permanent complexes, yielding loosely packed interfaces that facilitate reversible assembly [4].
  • Evolutionary Conservation: Interface residues exhibit lower Shannon entropy than surface residues in 93% of homodimers, indicating strong selective pressure to maintain dimerization competence [4].

Dimerization is functionally critical:

  • Allosteric Regulation: Dimer formation repositions RNA-binding modules, enhancing cooperativity for extended RNA targets [9].
  • Stability Modulation: Weak dimeric interfaces (K~d~ = µM–mM) allow dynamic dissociation/re-association, enabling rapid responses to cellular cues (e.g., phosphorylation state) [4] [10].
  • Composite Surface Creation: The dimer interface generates a continuous RNA-binding trough across tandem RRMs, exemplified by poly(A)-binding proteins where RRM1-RRM2 cooperatively bind 11-nt polyadenylate sequences [6].

Table 3: Properties of RPRP3's Dimerization Interface

ParameterValue/FeatureFunctional Implication
Interface Area800–1200 Ų per monomerCharacteristic of weak, transient homodimers [4]
Residue ConservationHigher than surface (93% of cases)Critical for maintaining dimerization fidelity across homologs
Packing DensityLower than permanent complexesFacilitates conformational flexibility and regulatory dissociation
Key Stabilizing ForcesHydrophobic interactions; H-bondsTargeted by mutagenesis to disrupt function (e.g., L75A, F82A mutants)

Properties

CAS Number

128284-92-4

Product Name

RPRP3 protein

Molecular Formula

C6H10O3

Synonyms

RPRP3 protein

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